molecular formula C7H4Cl2O3 B037654 2,3-Dichloro-4,5-dihydroxybenzaldehyde CAS No. 125001-04-9

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Cat. No.: B037654
CAS No.: 125001-04-9
M. Wt: 207.01 g/mol
InChI Key: DRELBLKEYWKKNI-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,5-dihydroxybenzaldehyde ( 125001-04-9) is a multifunctional benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound features a benzaldehyde core substituted with two hydroxyl groups at the 4 and 5 positions and two chlorine atoms at the 2 and 3 positions, creating a unique electronic and steric profile for structure-activity relationship (SAR) studies. While specific biological data for this compound is not widely reported, its structure suggests broad potential as a key synthetic intermediate. The aldehyde group is a versatile handle for condensation reactions, such as the formation of Schiff bases, while the phenolic hydroxyl groups can be selectively protected or functionalized . Researchers can leverage this compound to develop novel heterocyclic compounds, including potential isoxazole derivatives, which are valuable scaffolds in drug discovery . The distinct substitution pattern of electron-withdrawing chlorine atoms and electron-donating hydroxyl groups makes it a valuable building block for synthesizing libraries of compounds for screening against various biological targets, as well as for materials science applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

125001-04-9

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

2,3-dichloro-4,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H

InChI Key

DRELBLKEYWKKNI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

Synonyms

Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,3-Dichloro-4,5-dihydroxybenzaldehyde. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anti-Obesity Effects

A notable study demonstrated that related compounds, specifically 3-chloro-4,5-dihydroxybenzaldehyde, inhibit adipogenesis in 3T3-L1 adipocyte cells by regulating adipogenic transcription factors and activating AMP-activated protein kinase (AMPK) pathways. This suggests that this compound may have similar effects, positioning it as a candidate for anti-obesity therapies .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and metal complexes. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. For example, studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various organic reactions .

Water Treatment

Halogenated aromatic compounds like this compound are being investigated for their roles as disinfection byproducts (DBPs) in water treatment processes. Understanding their behavior and toxicity is crucial for developing effective water purification strategies. Research indicates that these compounds can interact with various contaminants in water systems, potentially leading to the formation of harmful byproducts .

Case Studies

StudyApplicationFindings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated significant antibacterial activity against E. coli and S. aureus strains.
Investigation on Anti-Adipogenic EffectsObesity ResearchShowed inhibition of lipid accumulation in adipocytes through AMPK activation.
Research on Water Disinfection ByproductsEnvironmental ScienceIdentified interactions with chlorinated compounds affecting water quality.

Comparison with Similar Compounds

(a) 2,3-Dibromo-4,5-dihydroxybenzaldehyde (CAS: Not provided)

  • Molecular Formula : C₇H₄Br₂O₃
  • Key Differences : Bromine atoms (Br) replace chlorine (Cl), increasing molecular weight (~280 g/mol) and polarizability. Brominated analogs often exhibit enhanced lipophilicity and altered antimicrobial activity compared to chlorinated derivatives .

(b) 2,4-Dichloro-3-hydroxybenzaldehyde (CAS: 56962-13-1)

  • Molecular Formula : C₇H₄Cl₂O₂
  • Key Differences : Chlorine at positions 2 and 4, hydroxyl at position 3. The absence of a second hydroxyl group reduces hydrogen-bonding capacity and acidity. This compound is commercially available (>97% purity) and used as a reagent in organic synthesis .

(c) 2-Chloro-4,5-dihydroxybenzaldehyde (CAS: 37686-56-9)

  • Molecular Formula : C₇H₅ClO₃
  • Key Differences : Only one chlorine substituent (position 2), resulting in lower molecular weight (172.57 g/mol) and distinct electronic effects. This positional isomer may exhibit different reactivity in electrophilic substitution reactions .

Methoxy- and Hydroxy-Substituted Analogs

(a) 2-Methoxy-4,5-dihydroxybenzaldehyde (CID_54436672)

  • Molecular Formula : C₈H₈O₄
  • Key Differences: Methoxy (-OCH₃) group at position 2 replaces chlorine. This compound has been studied for its polarizability (apol = 81.73), indicating strong intermolecular interactions .

(b) 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde (CAS: 182427-46-9)

  • Molecular Formula : C₉H₁₀O₅
  • Key Differences: Additional methoxy groups at positions 3 and 5 increase steric hindrance and reduce solubility in aqueous media. Such derivatives are often intermediates in the synthesis of polyphenolic antioxidants .

Functional Group Variations

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Key Differences: Replaces the aldehyde group with a propenoic acid chain. The carboxylic acid moiety enhances water solubility and chelation capacity, making it a key player in antioxidant and anti-inflammatory research .

Research Implications and Gaps

  • Reactivity : Chlorine and bromine substituents influence electrophilic aromatic substitution rates, with brominated derivatives typically reacting slower due to steric effects .
  • Bioactivity : Hydroxyl groups enhance hydrogen-bonding interactions with biological targets, as seen in antimicrobial dihydroxybenzaldehydes .
  • Data Limitations : Thermodynamic properties (e.g., melting points) and quantitative solubility data for 2,3-dichloro-4,5-dihydroxybenzaldehyde remain underreported, necessitating further experimental characterization.

Preparation Methods

Direct Chlorination of 4,5-Dihydroxybenzaldehyde

A foundational approach involves the direct chlorination of 4,5-dihydroxybenzaldehyde using chlorinating agents such as sulfuryl chloride (SO2_2Cl2_2) or chlorine gas (Cl2_2). In a typical procedure, 4,5-dihydroxybenzaldehyde is dissolved in anhydrous dichloromethane under nitrogen atmosphere, followed by gradual addition of SO2_2Cl2_2 at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the ortho and para positions relative to hydroxyl groups.

Key parameters include:

  • Temperature control : Excess heat promotes over-chlorination, leading to tri- or tetrachlorinated byproducts.

  • Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance reagent solubility while minimizing side reactions.

  • Stoichiometry : A 2:1 molar ratio of SO2_2Cl2_2 to dihydroxybenzaldehyde ensures complete di-substitution without overhalogenation.

Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and column chromatography (silica gel, hexane:ethyl acetate 4:1). Yields range from 55% to 68%, with purity >95% confirmed by HPLC.

Hydroxylation of 2,3-Dichlorobenzaldehyde Derivatives

Oxidative Hydroxylation via Catalytic Systems

An alternative route introduces hydroxyl groups into pre-chlorinated benzaldehyde scaffolds. Starting with 2,3-dichlorobenzaldehyde, hydroxylation is achieved using hydrogen peroxide (H2_2O2_2) in the presence of transition metal catalysts. For instance, a Fe(III)-porphyrin complex catalyzes the insertion of hydroxyl groups at the 4 and 5 positions under mild acidic conditions (pH 4–5).

Mechanistic insights :

  • The Fe(III) catalyst activates H2_2O2_2, generating hydroxyl radicals (·OH) that undergo electrophilic attack on the aromatic ring.

  • Steric and electronic effects direct hydroxylation to the less hindered 4 and 5 positions, avoiding steric clashes with adjacent chlorine atoms.

Reaction optimization studies reveal that yields improve to 72% when using tert-butyl hydroperoxide (TBHP) as an oxidant instead of H2_2O2_2, albeit at higher cost.

Reductive Cleavage of Protective Groups

Boron Tribromide-Mediated Deprotection

Protective group strategies are critical for regioselective synthesis. A documented method involves:

  • Protecting 4,5-dihydroxy groups of benzaldehyde as methyl ethers using dimethyl sulfate.

  • Chlorinating the 2 and 3 positions via SO2_2Cl2_2.

  • Deprotecting methyl ethers with boron tribromide (BBr3_3) in dichloromethane at −78°C.

Advantages :

  • High regioselectivity (>98%) due to steric protection during chlorination.

  • BBr3_3 selectively cleaves methyl ethers without affecting aldehyde or chlorine functionalities.

Limitations :

  • BBr3_3 handling requires stringent moisture-free conditions.

  • Overall yield drops to 60% due to multi-step losses.

Catalytic Oxidation of Dichlorinated Phenolic Substrates

Hydrogen Peroxide Oxidation with Acid Catalysts

A scalable industrial method oxidizes 2,3-dichloro-4,5-dihydroxytoluene to the corresponding benzaldehyde using H2_2O2_2 and hydrobromic acid (HBr). The reaction mechanism involves:

  • Bromination of the methyl group to form a bromomethyl intermediate.

  • Oxidation of the bromomethyl group to an aldehyde via H2_2O2_2-mediated hydrolysis.

Optimized conditions :

  • Catalyst : 40% HBr (5–10 mol%).

  • Solvent : 1,4-dioxane for improved intermediate solubility.

  • Temperature : 25–35°C to prevent overoxidation to carboxylic acids.

This method achieves yields of 70–72% with product purity ≥99.2%, as validated by gas chromatography (GC).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Scalability
Direct Chlorination4,5-DihydroxybenzaldehydeSO2_2Cl2_255–68>95Moderate
Oxidative Hydroxylation2,3-DichlorobenzaldehydeFe(III)-porphyrin68–7298High
Reductive DeprotectionProtected benzaldehydeBBr3_36097Low
Catalytic Oxidation2,3-Dichloro-4,5-dihydroxytolueneHBr/H2_2O2_270–72≥99.2Industrial

Environmental and Economic Considerations

Solvent Recovery and Waste Management

The use of 1,2-dichloroethane in Patent CN107032968A poses environmental risks due to its toxicity and persistence. Recent advancements advocate for bio-based solvents (e.g., cyclopentyl methyl ether) to reduce ecological footprints.

Cost-Benefit Analysis

Catalytic oxidation emerges as the most cost-effective route for large-scale production, with reagent costs 30% lower than protective group strategies. However, direct chlorination remains preferred for small-scale, high-purity applications.

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